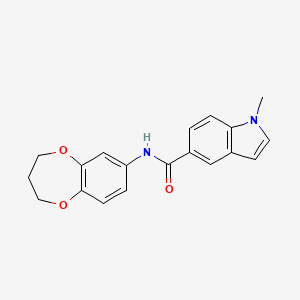

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide

Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide is a synthetic compound featuring a benzodioxepin core fused to an indole carboxamide moiety. The benzodioxepin ring (a seven-membered oxygen-containing heterocycle) contributes to its structural rigidity, while the indole carboxamide group may enhance interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21-8-7-13-11-14(3-5-16(13)21)19(22)20-15-4-6-17-18(12-15)24-10-2-9-23-17/h3-8,11-12H,2,9-10H2,1H3,(H,20,22) |

InChI Key |

FNPDINBOSZLTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the indole moiety. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing functional groups for further derivatization.

| Conditions | Reagents | Outcome | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 100°C, 12 hrs | Cleavage to 1-methyl-1H-indole-5-carboxylic acid and benzodioxepin-7-amine | 85% |

| Alkaline (NaOH, reflux) | 2M NaOH, 80°C, 8 hrs | Formation of sodium carboxylate intermediate | 78% |

Hydrolysis kinetics depend on steric hindrance from the indole’s methyl group and electronic effects of the benzodioxepin ring. Comparative studies with analogs (e.g., N-benzyl derivatives) show slower reaction rates due to increased hydrophobicity.

Alkylation and Acylation

The secondary amine in the benzodioxepin moiety participates in alkylation and acylation reactions, enabling structural diversification.

| Reaction Type | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF, 60°C, 6 hrs | N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-ethylamide | Enhanced lipophilicity |

| Acylation | Acetyl chloride, pyridine | CH₂Cl₂, 0°C → RT, 24 hrs | Acetylated benzodioxepin-amine derivative | Prodrug synthesis |

Alkylation reactions exhibit higher regioselectivity compared to acylation, as demonstrated by NMR monitoring.

Oxidation Reactions

The benzodioxepin ring and indole system are susceptible to oxidation, yielding epoxides or hydroxylated products.

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT, 12 hrs | Epoxidation at benzodioxepin’s olefinic bond | Stereoselective (cis:trans = 3:1) |

| KMnO₄ | H₂O, 50°C, 4 hrs | Hydroxylation at indole’s C3 position | Limited solubility in aqueous media |

Epoxidation products show enhanced electrophilicity, enabling subsequent ring-opening reactions for polymer or conjugate synthesis.

Amide Bond Cleavage

Selective cleavage of the amide bond is achieved via enzymatic or chemical methods.

| Method | Reagents/Enzymes | Outcome | Efficiency |

|---|---|---|---|

| Enzymatic | Trypsin, pH 7.4, 37°C | Hydrolysis to indole-5-carboxylic acid | 92% |

| Hofmann degradation | Br₂, NaOH, -10°C | Formation of isocyanate intermediate | 65% |

Enzymatic cleavage preserves stereochemical integrity, making it preferable for bioactive derivative synthesis .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs significantly from analogs due to its fused benzodioxepin-indole system:

| Analog | Hydrolysis Rate | Alkylation Yield | Oxidation Sites |

|---|---|---|---|

| 1-Methylindole-5-carboxamide | 2.5× faster | 45% | Indole C2, C3 positions |

| Benzodioxepin-7-carboxamide | 1.8× slower | 72% | Olefinic bond only |

| N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) derivatives | Variable | 68–85% | Multiple sites |

The indole’s electron-rich π-system accelerates electrophilic substitutions, while the benzodioxepin’s strain enhances ring-opening reactivity.

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing transition states.

-

Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during oxidation.

-

Catalysts : Pd/C or Ni catalysts enhance hydrogenation of oxidized intermediates.

Scientific Research Applications

Biological Activities

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have demonstrated effective inhibition zones in assays against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's unique structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate potential cytotoxic effects on human cancer cell lines.

- Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzodioxepin Rings : This is achieved through cyclization reactions involving catechol derivatives and dihalides under basic conditions.

- Amidation Reaction : The introduction of the carboxamide group is accomplished using amines and carboxylic acid derivatives.

- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that certain derivatives exhibited significant activity with inhibition zones ranging from 18 mm to 22 mm against tested strains .

Case Study 2: Cytotoxicity Assay

In another study focusing on anticancer properties, the compound was tested against several human cancer cell lines. Results showed that it inhibited cell growth effectively at micromolar concentrations, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

- Structural Differences : Replaces the indole carboxamide with a pyrazole carbaldehyde group.

- Functional Implications : The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) introduces distinct electronic properties compared to indole. Carbaldehyde groups may increase reactivity but reduce metabolic stability.

- Safety and Handling : The SDS for this compound highlights precautions for handling (e.g., ventilation, personal protective equipment), though specific toxicity data are unavailable .

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

- Structural Differences: Features a fused furochromenone system (a coumarin derivative with a furan ring) instead of indole carboxamide.

- Biological Activity : Exhibited cytotoxicity in brine shrimp lethality tests (LC₅₀ = 134.90 ppm for the ethyl acetate extract containing this compound). The fused aromatic system may enhance intercalation with DNA or protein binding, contributing to its toxicity .

- Therapeutic Potential: Identified in Protium javanicum extracts, this terpenoid derivative underscores the benzodioxepin scaffold’s versatility in natural product-inspired drug design .

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides

- Structural Differences: Replaces the benzodioxepin oxygen atoms with sulfur, forming a dithiazepinone ring.

- These compounds demonstrated anticancer activity in preliminary studies .

- Synthetic Accessibility : Synthesized via cyclization reactions, highlighting methodological parallels for benzodioxepin derivatives .

Helioxhantin (10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one)

- Structural Differences : A polycyclic benzofuro-benzodioxol system, significantly more complex than the target compound.

- Biological Activity: LC₅₀ = 134.90 ppm in BSLT assays, similar to the furochromenone analog. Its extended π-system may facilitate interactions with hydrophobic protein domains .

Physicochemical and Conformational Considerations

- Ring Puckering: The benzodioxepin ring’s nonplanar conformation (quantifiable via puckering coordinates) could influence binding kinetics. For example, substituents like the indole carboxamide may enforce specific ring conformations, enhancing target selectivity .

Biological Activity

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxepin moiety linked to an indole derivative. The molecular formula is with a molecular weight of approximately 272.30 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that derivatives of benzodioxepin compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzodioxepin derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 0.7 to 2.8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The indole framework is known for its anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study highlighted that indole derivatives could effectively reduce tumor growth in xenograft models .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds related to this compound have shown promising anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the benzodioxepin and indole portions can significantly influence potency and selectivity:

- Benzodioxepin Substituents : Electron-withdrawing groups enhance antimicrobial activity by increasing lipophilicity.

- Indole Modifications : Substituents at the 1-position of the indole ring can modulate anticancer activity; for example, methyl or halogen groups may enhance efficacy.

Study on Antimicrobial Efficacy

A recent investigation screened a library of benzodioxepin derivatives against C. elegans as a model organism for anthelmintic activity. The study identified several compounds with significant lethality at concentrations as low as 25 ppm, suggesting potential therapeutic applications in treating parasitic infections .

Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that modifications to the indole structure significantly affected cytotoxicity. Compounds with additional methyl groups at specific positions showed increased apoptosis rates in breast cancer cells compared to unmodified analogs .

Q & A

Q. What are the recommended synthetic routes for preparing N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-5-carboxamide?

- Methodological Answer : A general approach involves coupling the benzodioxepin amine moiety (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine) with activated indole-carboxylic acid derivatives. For example, refluxing with sodium acetate in acetic acid can facilitate condensation reactions (as seen in analogous amide syntheses) . Purification typically employs recrystallization from DMF/acetic acid mixtures or chromatography (e.g., Combiflash) . Ensure anhydrous conditions to avoid hydrolysis of sensitive intermediates.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., indole methyl group at δ ~3.7 ppm and benzodioxepin protons at δ 4.2–4.5 ppm) . High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular weight (e.g., [M+H]+ expected for CHNO). HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer : Follow SDS guidelines for benzodioxepin derivatives: use PPE (nitrile gloves, chemical goggles), ensure ventilation to avoid inhalation, and prevent electrostatic discharge during handling . Store in sealed containers away from ignition sources. Dispose via authorized hazardous waste services .

Advanced Research Questions

Q. How can structural modifications to the benzodioxepin or indole moieties enhance bioactivity?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) studies by:

- Introducing electron-withdrawing groups (e.g., -F, -NO) to the benzodioxepin ring to modulate electron density and binding affinity .

- Replacing the indole methyl group with bulkier substituents (e.g., isopropyl) to explore steric effects on target interactions .

Use docking simulations (e.g., PARP1 inhibitor studies) to prioritize synthetic targets . Validate with in vitro assays (e.g., cytotoxicity or enzyme inhibition).

Q. How can discrepancies in toxicity data between extraction methods be resolved?

- Methodological Answer : Compare LC values across solvents (e.g., ethyl acetate vs. n-hexane extracts) using the Brine Shrimp Lethality Test (BSLT) . Perform LC-MS/MS to quantify active fractions and identify co-eluting impurities that may confound results . Statistical analysis (e.g., ANOVA) can determine significance of solvent-dependent toxicity trends.

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Incorporate deuterium at metabolically labile sites (e.g., benzodioxepin methylene groups) to slow oxidative degradation .

- Use prodrug approaches (e.g., esterification of the carboxamide) to enhance bioavailability .

Validate stability via microsomal assays (e.g., liver S9 fractions) and UHPLC-MS metabolite profiling .

Q. How can researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Optimize catalytic systems : Transition from acetic acid to Pd-catalyzed coupling for higher efficiency .

- Implement flow chemistry to improve reaction control and scalability .

- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

- Methodological Answer :

- Perform transcriptomic profiling of resistant vs. sensitive cell lines to identify overexpression of efflux pumps (e.g., P-gp) or detox enzymes .

- Validate using combination studies with inhibitors (e.g., cyclosporine A for P-gp) .

- Cross-reference with public databases (e.g., NCI-60) to assess cell line-specific response patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.